molecular formula C17H18N6O B7350937 4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide

货号 B7350937
分子量: 322.4 g/mol
InChI 键: PJCAYQNDYUUMAX-HIFRSBDPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide, commonly known as CPI-1189, is a novel quinazoline derivative that has shown promising results in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

作用机制

The mechanism of action of CPI-1189 involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CPI-1189 also inhibits the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In cancer research, CPI-1189 has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, CPI-1189 has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

实验室实验的优点和局限性

CPI-1189 has several advantages for lab experiments, including its high potency and selectivity for its target molecules. However, CPI-1189 also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

未来方向

There are several future directions for the research on CPI-1189. In cancer research, further studies are needed to determine the efficacy of CPI-1189 in combination with other chemotherapeutic agents. In inflammation research, further studies are needed to determine the optimal dosage and duration of CPI-1189 treatment. In neurological disorders, further studies are needed to determine the long-term effects of CPI-1189 treatment and its potential for clinical applications.
Conclusion:
CPI-1189 is a novel quinazoline derivative that has shown promising results in scientific research. Its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders, make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPI-1189 discussed in this paper provide a comprehensive overview of this compound and its potential for clinical applications.

合成方法

The synthesis of CPI-1189 involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a diene intermediate. The diene intermediate then undergoes a Diels-Alder reaction with maleic anhydride to form a cycloadduct. The cycloadduct is then reduced to form the corresponding cyclohexene derivative. The final step involves the reaction of the cyclohexene derivative with 2-aminomethylimidazole to form CPI-1189.

科学研究应用

CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, CPI-1189 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that CPI-1189 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CPI-1189 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

属性

IUPAC Name

4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c18-16-12-5-4-11(8-14(12)20-9-21-16)17(24)22-13-2-1-3-15(13)23-7-6-19-10-23/h4-10,13,15H,1-3H2,(H,22,24)(H2,18,20,21)/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAYQNDYUUMAX-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=C3)C(=NC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=C3)C(=NC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。